4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE
Overview
Description
“4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE” is a complex organic compound that features multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE” typically involves multi-step organic reactions. The key steps may include:
- Formation of the azetidinone ring through cyclization reactions.
- Introduction of the benzodioxole groups via electrophilic aromatic substitution.
- Attachment of the chlorophenoxy group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole rings.
Reduction: Reduction reactions could target the azetidinone ring or the chlorophenoxy group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or alkoxides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Therapeutic Agents:
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Polymer Chemistry: Potential use in the development of new polymers.
Mechanism of Action
The mechanism of action of “4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-phenoxyazetidin-2-one
- 4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)azetidin-2-one
Uniqueness
The presence of the chlorophenoxy group in “4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE” may impart unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenoxy)azetidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO6/c25-16-3-5-17(6-4-16)32-23-22(15-2-8-19-21(10-15)31-13-29-19)26(24(23)27)11-14-1-7-18-20(9-14)30-12-28-18/h1-10,22-23H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXZXWGRWYMIOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C(C3=O)OC4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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